molecular formula C10H7FS B428714 2-Fluoro-5-phenylthiophene

2-Fluoro-5-phenylthiophene

Cat. No.: B428714
M. Wt: 178.23g/mol
InChI Key: UREBOFUPCSLKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-phenylthiophene is a fluorinated aromatic heterocyclic compound featuring a thiophene ring substituted with a fluorine atom at the 2-position and a phenyl group at the 5-position. The fluorine atom introduces electronegativity, enhancing the compound's stability and influencing its electronic properties, while the phenyl group contributes to π-π stacking interactions, making it relevant in materials science and medicinal chemistry.

Properties

Molecular Formula

C10H7FS

Molecular Weight

178.23g/mol

IUPAC Name

2-fluoro-5-phenylthiophene

InChI

InChI=1S/C10H7FS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H

InChI Key

UREBOFUPCSLKOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(S2)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (CAS 898566-17-1): This compound adds an iodine atom and a methyl-benzyl group to the thiophene core. The iodine increases molecular weight (Mol. However, the bulky substituent may reduce solubility compared to 2-Fluoro-5-phenylthiophene .
  • The methylthio group (-SMe) introduces steric hindrance, contrasting with the simpler phenyl substitution in this compound .

Pyridine-Based Fluorinated Analogues

  • 2-Fluoro-5-(4-fluorophenyl)pyridine :
    Replacing the thiophene ring with pyridine alters electronic properties due to nitrogen’s electronegativity. Pyridine derivatives often exhibit higher basicity and metabolic stability, which could be advantageous in drug design compared to thiophene-based systems .

Functional Group Variations

  • 2-Fluoro-5-hydroxybenzaldehyde and 2-Fluoro-5-nitrobenzaldehyde :
    Hydroxy and nitro groups significantly impact physicochemical properties. The hydroxyl group enhances hydrogen bonding (increasing solubility), while nitro groups improve electrophilicity, enabling nucleophilic substitution reactions—features absent in this compound .
  • 2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0): The trifluoromethyl (-CF₃) group provides strong electron-withdrawing effects and lipophilicity, contrasting with the phenyl group’s electron-donating nature in this compound .

Thiophene Derivatives with Extended Conjugation

  • 2,2'-Bithiophene,5-methyl-5'-phenyl (CAS 106925-68-2):
    Bithiophene systems extend π-conjugation, improving charge transport properties in organic semiconductors. The methyl and phenyl substituents modulate steric and electronic effects, offering insights into how this compound might perform in similar applications .

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in this compound likely increases ring stability and alters charge distribution, similar to observations in fluorinated pyrimidines used in anticancer therapies .
  • Biological Activity : While direct data are lacking, fluorinated thiophenes like Thiophene fentanyl hydrochloride (CAS 2306823-39-0) demonstrate the role of thiophene cores in CNS-targeting drugs, though toxicity profiles require further study .
  • Synthetic Utility : The iodine-substituted analogue (CAS 898566-17-1) serves as a canagliflozin intermediate, highlighting fluorothiophenes’ versatility in synthesizing diabetes medications .

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